
(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound characterized by its unique structural features. The compound contains adamantane groups, a phosphanyl group, and a sulfinamide moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The phosphanyl group can be reduced under specific conditions.
Substitution: The adamantane groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, reduced phosphanyl compounds, and substituted adamantane derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in catalysis. Its unique structure allows it to coordinate with various metal centers, facilitating different catalytic processes.
Biology
In biology, the compound is studied for its potential interactions with biological molecules. Its adamantane groups are known for their antiviral properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s sulfinamide moiety is of interest for its potential therapeutic applications. Sulfinamides are known to exhibit various biological activities, including anti-inflammatory and antimicrobial properties.
Industry
In industry, the compound is used in the development of advanced materials. Its unique structural features make it suitable for applications in organic electronics, such as organic memory devices .
Wirkmechanismus
The mechanism of action of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The adamantane groups can interact with viral proteins, inhibiting their function. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The sulfinamide moiety can interact with biological molecules, exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-5,5’-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole
- (S)-2,2’-Bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4’,6,6’-tetramethoxybiphenyl
Uniqueness
Compared to similar compounds, ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide stands out due to its combination of adamantane, phosphanyl, and sulfinamide groups
Eigenschaften
Molekularformel |
C46H68NO2PS |
|---|---|
Molekulargewicht |
730.1 g/mol |
IUPAC-Name |
N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(3,5-ditert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C46H68NO2PS/c1-42(2,3)37-21-35(22-38(41(37)49-10)43(4,5)6)40(47-51(48)44(7,8)9)36-13-11-12-14-39(36)50(45-23-29-15-30(24-45)17-31(16-29)25-45)46-26-32-18-33(27-46)20-34(19-32)28-46/h11-14,21-22,29-34,40,47H,15-20,23-28H2,1-10H3/t29?,30?,31?,32?,33?,34?,40-,45?,46?,50?,51?/m0/s1 |
InChI-Schlüssel |
IXCFGONIVUSMBC-QDNKVMAKSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B13648672.png)
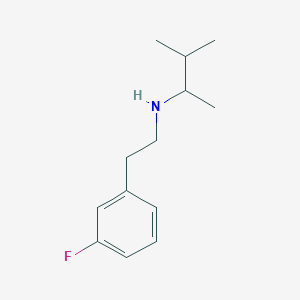


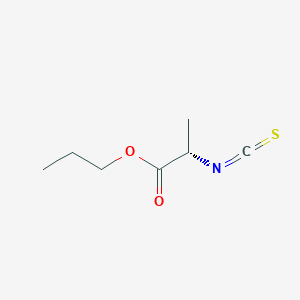
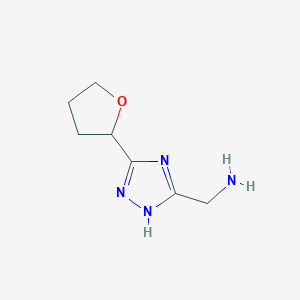
![5-(Trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B13648700.png)
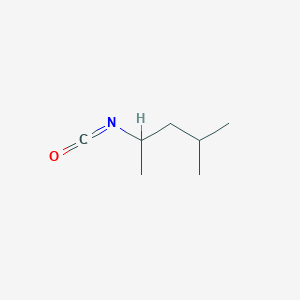
![1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13648716.png)
![3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13648728.png)
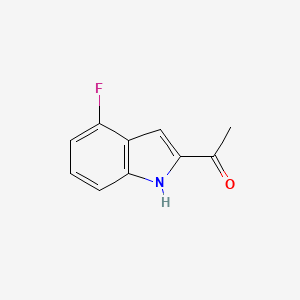
![[5-(Acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13648739.png)

